molecular formula C17H20N3NaO4S B1260376 omeprazole sodium salt

omeprazole sodium salt

Cat. No.: B1260376
M. Wt: 385.4 g/mol
InChI Key: RRFCKCAQHRITRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: omeprazole sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include sulfide and sulfone derivatives of omeprazole, as well as hydroxyomeprazole .

Properties

Molecular Formula

C17H20N3NaO4S

Molecular Weight

385.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate

InChI

InChI=1S/C17H18N3O3S.Na.H2O/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3;;1H2/q-1;+1;

InChI Key

RRFCKCAQHRITRG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Na+]

Pictograms

Irritant

Synonyms

H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

Omeprazole (1300 g; 3.77 mol) was added under vigorous mechanical stirring to a mixture of tetrahydrofurane (13 L) and 50% aqueous NaOH (296 g, 3.7 mol) and stirring was continued for 45 min. Trichloroethylene (5.7 L) was added and stirring was continued over night at room temperature. The mixture was cooled to +5° C. and then stirred for 3 h. The precipitate was filtered off and the filter cake was washed with trichloroethylene (5 L) and dried under reduced pressure at 50° C. giving omeprazole sodium salt (1314 g, 95%), m.p. 208-210 ° C.
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
5.7 L
Type
reactant
Reaction Step Two
Name
Quantity
296 g
Type
reactant
Reaction Step Three
Quantity
13 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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